Application Domain Differentiation: 4-Bromo-3-methylpyridine N-Oxide vs. 3-Bromo-4-methylpyridine in Pharmaceutical and Agrochemical Synthesis
In comparative vendor specification analysis, 4-bromo-3-methylpyridine (CAS 10168-00-0, the deoxygenated counterpart of 4-bromo-3-methylpyridine 1-oxide) demonstrates application domain differentiation versus its positional isomer 3-bromo-4-methylpyridine. The 4-bromo-3-methyl substitution pattern is specified for agrochemical synthesis applications, whereas the 3-bromo-4-methyl isomer is designated for pharmaceutical intermediate applications including kinase inhibitor synthesis . This differentiation reflects the impact of bromine/methyl regiochemistry on downstream coupling partner compatibility and ultimate molecular scaffold utility .
| Evidence Dimension | Application domain specification (pharmaceutical vs. agrochemical intermediate utility) |
|---|---|
| Target Compound Data | 4-Bromo-3-methylpyridine (CAS 10168-00-0, direct deoxygenated derivative): designated for agrochemical synthesis |
| Comparator Or Baseline | 3-Bromo-4-methylpyridine (CAS 3430-22-6): designated for pharmaceutical intermediates, kinase inhibitor synthesis |
| Quantified Difference | Qualitative application domain divergence (agrochemical vs. pharmaceutical designation) |
| Conditions | Vendor specification and industrial application classification |
Why This Matters
This application domain differentiation enables procurement decisions aligned with specific synthetic program objectives, preventing selection of suboptimal positional isomers that may fail in target reaction sequences.
